3-Cyclobutylmorpholine

Descripción

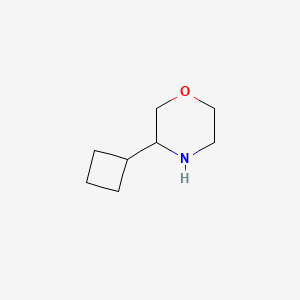

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-cyclobutylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-2-7(3-1)8-6-10-5-4-9-8/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWMXMPNANXOTLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2COCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70706542 | |

| Record name | 3-Cyclobutylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70706542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1270570-18-7 | |

| Record name | 3-Cyclobutylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70706542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 3 Cyclobutylmorpholine

Established Synthetic Routes to Morpholine (B109124) Scaffolds Relevant to 3-Cyclobutylmorpholine

The synthesis of 3-substituted morpholines, including this compound, can be approached through several well-established routes that traditionally involve the formation of the morpholine ring from acyclic precursors. A common and versatile method begins with β-amino alcohols, which undergo cyclization to form the heterocyclic core.

One of the most direct methods involves the N-alkylation of a suitable amino alcohol with a two-carbon electrophile, followed by intramolecular cyclization. For the synthesis of this compound, this would necessitate a starting material such as 1-cyclobutyl-2-aminoethanol. This precursor can be reacted with an ethylene (B1197577) oxide equivalent or a 2-haloethanol to introduce the remaining two carbons of the morpholine ring. The subsequent intramolecular Williamson ether synthesis, typically promoted by a base, would then yield the desired this compound.

Another widely employed strategy is the reaction of an N-protected amino alcohol with an α-haloacetyl chloride. The resulting amide undergoes intramolecular cyclization to form a morpholin-3-one (B89469) intermediate. Subsequent reduction of the amide carbonyl group, commonly with reducing agents like lithium aluminum hydride (LiAlH₃) or borane (B79455) (BH₃), affords the final morpholine. This two-step sequence is robust and allows for the introduction of various substituents on the nitrogen and at other positions of the ring.

Palladium-catalyzed reactions have also emerged as a powerful tool for morpholine synthesis. For instance, a Pd-catalyzed carboamination reaction between an O-allyl ethanolamine (B43304) derivative and an aryl or alkenyl halide can construct the morpholine ring. While this method is more complex, it offers a high degree of control over the stereochemistry and substitution pattern of the final product.

A summary of these established routes is presented in the table below:

| Synthetic Route | Starting Materials | Key Intermediates | Key Reactions |

| N-Alkylation and Cyclization | 1-Cyclobutyl-2-aminoethanol, Ethylene oxide equivalent | N-(2-hydroxyethyl)-1-cyclobutyl-2-aminoethanol | N-alkylation, Intramolecular Williamson ether synthesis |

| Amide Cyclization and Reduction | N-protected 1-cyclobutyl-2-aminoethanol, α-haloacetyl chloride | Morpholin-3-one | Amide formation, Intramolecular cyclization, Amide reduction |

| Palladium-Catalyzed Carboamination | O-allyl ethanolamine derivative, Aryl/alkenyl halide | - | Pd-catalyzed carboamination |

Advanced Synthetic Strategies for Cyclobutyl Moiety Incorporation

The incorporation of the cyclobutyl group at the 3-position of the morpholine ring can be achieved through various advanced synthetic strategies. These methods often provide greater efficiency, stereocontrol, and sustainability compared to more traditional approaches.

Stereoselective Synthesis Approaches for this compound

Achieving stereocontrol in the synthesis of this compound is crucial, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. Asymmetric synthesis of 3-substituted morpholines can be approached in several ways.

One strategy involves the use of a chiral pool starting material, such as a chiral amino acid, which already possesses the desired stereocenter. For example, a chiral amino acid with a cyclobutyl side chain could be reduced to the corresponding amino alcohol, which would then be cyclized to form the enantiomerically pure this compound.

Alternatively, asymmetric catalysts can be employed to induce stereoselectivity. For instance, the asymmetric hydrogenation of a 3-cyclobutyl-3,4-dihydro-2H-1,4-oxazine precursor using a chiral metal catalyst (e.g., Rhodium or Ruthenium with chiral phosphine (B1218219) ligands) can provide enantiomerically enriched this compound. Another approach is the diastereoselective cyclization of a chiral acyclic precursor, where the existing stereocenters direct the formation of the new stereocenter during the ring closure.

A tandem sequential one-pot reaction employing both hydroamination and asymmetric transfer hydrogenation has been shown to be an efficient method for the enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates. This method, which utilizes a Ru-catalyst with a chiral ligand, could potentially be adapted for the synthesis of chiral this compound.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This can be achieved through the use of safer solvents, renewable starting materials, and more efficient, atom-economical reactions.

A recently developed green synthesis of morpholines involves the use of ethylene sulfate (B86663) as a benign C2-electrophile for the annulation of 1,2-amino alcohols. This method is a one or two-step, redox-neutral protocol that utilizes inexpensive and less hazardous reagents. The reaction proceeds via the selective monoalkylation of the amine, followed by cyclization. This approach could be a more sustainable alternative to traditional methods that use harsher reagents like chloroacetyl chloride.

The use of water as a solvent, where feasible, and the development of catalytic reactions that can be run under milder conditions also contribute to the greenness of a synthetic route.

Flow Chemistry and Biocatalytic Methods for Efficient Production

Flow chemistry offers several advantages for the synthesis of this compound, including improved safety, scalability, and reaction control. Continuous flow reactors allow for precise control of reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. A photocatalytic coupling of aldehydes and silicon amine protocol (SLAP) reagents has been developed for the synthesis of substituted morpholines under continuous flow conditions. This method, which uses an inexpensive organic photocatalyst, could be adapted for the large-scale production of this compound.

Biocatalysis, the use of enzymes to catalyze chemical reactions, is another powerful tool for the efficient and selective synthesis of chiral molecules. Enzymes operate under mild conditions and can exhibit high levels of enantio- and regioselectivity. While specific biocatalytic routes to this compound have not been reported, the potential exists to use enzymes such as transaminases to produce the chiral amino alcohol precursor, or lipases for the kinetic resolution of a racemic mixture of this compound.

Mechanistic Studies of this compound Formation Reactions

The formation of the morpholine ring in the synthesis of this compound proceeds through well-understood reaction mechanisms. In the case of the cyclization of an N-(2-hydroxyethyl)amino alcohol, the reaction is a classic intramolecular Sₙ2 reaction. The alcohol is first deprotonated by a base to form an alkoxide, which then acts as a nucleophile to displace a leaving group on the ethyl chain, forming the C-O bond of the morpholine ring.

For the route involving the reduction of a morpholin-3-one, the mechanism of the reduction step depends on the reducing agent used. With hydride reagents like LiAlH₄, the mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by protonation to yield the alcohol, which in this case is the morpholine ring nitrogen.

In palladium-catalyzed carboamination reactions, the mechanism is more complex and involves a catalytic cycle of oxidative addition, migratory insertion, and reductive elimination. The precise mechanism can vary depending on the specific catalyst and substrates used.

Computational studies on the formation of urethanes in the presence of morpholine as a catalyst have shown that the reaction mechanism involves multiple steps, including the formation of reactant complexes and zwitterionic intermediates. While not directly related to the synthesis of the morpholine ring itself, these studies provide insight into the role of the morpholine nitrogen in catalysis.

Spectroscopic and Structural Elucidation of 3 Cyclobutylmorpholine

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable tools for the detailed structural analysis of organic molecules. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy provide complementary information regarding the connectivity, molecular weight, functional groups, and electronic transitions within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of 3-Cyclobutylmorpholine, distinct signals corresponding to the protons of the morpholine (B109124) and cyclobutyl rings are expected. The chemical shifts (δ) of these protons are influenced by their local electronic environment. Protons on carbons adjacent to the oxygen and nitrogen atoms of the morpholine ring would likely appear at a lower field (higher ppm values) due to the deshielding effects of these electronegative atoms. The protons of the cyclobutyl ring would exhibit complex splitting patterns due to spin-spin coupling between neighboring protons.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Separate signals would be observed for the carbons of the morpholine ring, with those bonded to the heteroatoms appearing at a lower field, and for the carbons of the cyclobutyl ring. The number of unique signals in both ¹H and ¹³C NMR spectra would confirm the symmetry of the molecule.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Assignment | Hypothetical ¹H NMR (ppm) | Hypothetical ¹³C NMR (ppm) |

| Morpholine CH₂-O | 3.6 - 3.8 | 65 - 70 |

| Morpholine CH₂-N | 2.7 - 2.9 | 45 - 50 |

| Morpholine CH-Cyclobutyl | 2.5 - 2.7 | 55 - 60 |

| Cyclobutyl CH | 2.0 - 2.2 | 35 - 40 |

| Cyclobutyl CH₂ | 1.7 - 1.9 | 20 - 25 |

Mass Spectrometry for Molecular Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. The fragmentation of the molecular ion would likely involve cleavage of the cyclobutyl ring and fragmentation of the morpholine ring, leading to characteristic daughter ions. Common fragmentation pathways for morpholine derivatives include the loss of small neutral molecules such as ethylene (B1197577) oxide or formaldehyde. The analysis of these fragments can help to piece together the structure of the original molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H, C-O, C-N, and N-H (if the morpholine nitrogen is secondary) stretching and bending vibrations. The C-H stretching vibrations of the aliphatic cyclobutyl and morpholine rings would typically appear in the region of 2850-3000 cm⁻¹. The C-O-C stretching of the ether linkage in the morpholine ring would give rise to a strong absorption band in the fingerprint region, typically around 1100 cm⁻¹. The C-N stretching vibration would also be observed in the fingerprint region.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C-H (aliphatic) | 2850 - 3000 |

| C-O (ether) | 1070 - 1150 |

| C-N | 1020 - 1250 |

| N-H (secondary amine) | 3300 - 3500 (if present) |

Theoretical and Computational Chemistry Studies on 3 Cyclobutylmorpholine

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic architecture of 3-Cyclobutylmorpholine and its intrinsic reactivity. Methods such as Density Functional Theory (DFT) are employed to model the electron distribution within the molecule, revealing key electronic properties.

Electronic Properties: The electronic structure dictates the molecule's behavior in chemical reactions. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides critical information. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap generally suggests higher reactivity. researchgate.net

For this compound, the nitrogen and oxygen atoms of the morpholine (B109124) ring, with their lone pairs of electrons, are expected to significantly influence the HOMO, making them potential sites for electrophilic attack. The cyclobutyl group, being a saturated hydrocarbon, would primarily influence the molecule's steric properties and might have a more subtle electronic effect.

Reactivity Descriptors: Quantum chemical calculations can quantify various reactivity descriptors, providing a more detailed picture of chemical behavior. These descriptors, derived from the principles of conceptual DFT, help in predicting how this compound will interact with other chemical species.

| Reactivity Descriptor | Significance for this compound |

| Ionization Potential (I) | The energy required to remove an electron; indicates susceptibility to oxidation. |

| Electron Affinity (A) | The energy released upon gaining an electron; indicates susceptibility to reduction. |

| Electronegativity (χ) | The tendency to attract electrons. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. A higher value suggests greater stability. |

| Chemical Softness (S) | The reciprocal of hardness; indicates the ease of electron cloud polarization. |

| Electrophilicity Index (ω) | A global measure of electrophilic character. |

This table presents theoretical reactivity descriptors that can be calculated for this compound to predict its chemical behavior.

Quantum chemical analyses can also generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for non-covalent interactions and chemical reactions. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

While quantum chemistry provides a static picture of electronic structure, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. mdpi.com MD simulations are invaluable for exploring the conformational landscape of this compound and its interactions with its environment, such as solvents or biological macromolecules.

Conformational Analysis: The flexibility of both the morpholine and cyclobutane (B1203170) rings means that this compound can adopt multiple conformations. The morpholine ring typically exists in a chair conformation, but boat and twist-boat conformations are also possible. The cyclobutyl ring is known for its puckered conformation. The interplay between these two rings and the orientation of the cyclobutyl substituent (axial vs. equatorial on the morpholine ring) results in a complex potential energy surface with several local minima.

MD simulations can map this conformational landscape by simulating the molecule's movements over nanoseconds or even microseconds. elifesciences.orgmdpi.com This allows for the identification of the most stable, low-energy conformations and the energy barriers between them. semanticscholar.org Understanding the preferred conformations is crucial as it dictates how the molecule will be recognized by and interact with other molecules, such as biological receptors. nih.gov

Interactions with Environment: MD simulations can also model how this compound interacts with solvent molecules, which is critical for understanding its solubility and partitioning behavior. In a biological context, MD simulations can be used to study the binding of this compound to a protein's active site, providing insights into the specific intermolecular interactions that stabilize the complex. mdpi.com These simulations can reveal the roles of hydrogen bonds, van der Waals forces, and hydrophobic interactions in the binding process.

Application of Density Functional Theory (DFT) in Reaction Mechanism Prediction

Density Functional Theory (DFT) is a powerful computational tool for elucidating the mechanisms of chemical reactions. mdpi.com It can be used to map out the entire reaction pathway for the synthesis or transformation of this compound, identifying transition states and intermediates. researchgate.net

Predicting Synthetic Routes: For the synthesis of this compound, DFT calculations can be used to compare the feasibility of different proposed reaction pathways. acs.org For example, in a potential synthesis involving the reaction of a cyclobutylamine derivative with a bis(2-haloethyl) ether, DFT could be used to calculate the activation energies for the nucleophilic substitution steps. This would help in determining the optimal reaction conditions.

A recent DFT study on the formation of cyclobutanes from pyrrolidines revealed that the rate-determining step is the release of N₂ from a 1,1-diazene intermediate to form a 1,4-biradical. nih.govacs.orgnih.govresearchgate.net The stereospecificity of the reaction was explained by the barrierless collapse of this biradical. nih.govacs.orgnih.govresearchgate.net Such mechanistic insights are invaluable for designing stereoselective syntheses of substituted cyclobutanes that could be precursors to this compound.

Understanding Reaction Energetics: DFT calculations provide the Gibbs free energy of reactants, products, intermediates, and transition states along a reaction coordinate. This allows for the construction of a detailed energy profile for the reaction, which is essential for understanding its kinetics and thermodynamics.

| Parameter | Description |

| Reactant/Product Energies | Determines the overall thermodynamics (exergonic or endergonic). |

| Transition State (TS) Energy | The energy maximum along the reaction path; determines the activation energy. |

| Intermediate Energies | The energy of any stable species formed during the reaction. |

| Activation Energy (Ea) | The energy difference between the reactants and the transition state; determines the reaction rate. |

This table outlines key energetic parameters obtained from DFT calculations that are used to predict reaction mechanisms.

Computational Approaches to Intermolecular Interactions and Binding Affinities

Understanding and predicting the binding affinity of this compound to a biological target, such as an enzyme or receptor, is a key aspect of computational drug design. mdpi.com Various computational methods can be employed to estimate the strength of these intermolecular interactions.

Molecular Docking: Molecular docking is a widely used technique to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, docking studies could be performed against a target protein to identify potential binding poses. The scoring functions used in docking programs provide an estimate of the binding affinity. nih.gov

Free Energy Calculations: More rigorous methods for calculating binding affinities involve free energy calculations based on molecular dynamics simulations. nih.gov Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can provide more accurate estimations of the binding free energy by considering the contributions of electrostatics, van der Waals interactions, and solvation effects. researchgate.net These methods have been successfully applied to various ligand-protein systems.

| Computational Method | Primary Application | Level of Accuracy |

| Molecular Docking | Predicting binding pose and providing a rapid estimate of binding affinity. | Lower |

| MM/PBSA & MM/GBSA | More accurate calculation of binding free energy from MD simulation trajectories. | Higher |

This table compares common computational methods for assessing intermolecular interactions and binding affinities.

These computational approaches can guide the design of novel this compound derivatives with improved binding affinities by predicting how structural modifications would affect the interactions with the target. researchgate.net

Cheminformatics and Data Mining for this compound Research

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. nih.gov Data mining of chemical databases can provide valuable insights for research on this compound and its analogs.

Analysis of Chemical Space: Cheminformatics tools can be used to explore the chemical space around the this compound scaffold. e3s-conferences.org By searching large compound libraries, it is possible to identify other molecules with similar structural features or predicted properties. This can help in understanding the structure-activity relationships (SAR) for a particular biological target. A 2023 study on morpholine-acetamide derivatives utilized cheminformatics to evaluate pharmacokinetic parameters and ensure compliance with Lipinski's rule of five for drug-likeness. nih.gov

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) modeling is a key area of cheminformatics. frontiersin.org If a dataset of this compound derivatives with measured biological activity is available, QSAR models can be developed to correlate structural or physicochemical properties with activity. These models can then be used to predict the activity of new, untested derivatives, thereby prioritizing synthetic efforts.

Pharmacophore Modeling: Based on the structures of known active compounds, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) required for biological activity. This can be used to screen virtual libraries for new compounds that fit the pharmacophore and are therefore likely to be active.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of 3 Cyclobutylmorpholine Derivatives

Methodologies for SAR and QSAR Model Development

The development of robust SAR and QSAR models is a foundational step in modern drug design. These models aim to establish a correlation between the physicochemical properties of a series of compounds and their biological activities. nih.gov For derivatives of 3-cyclobutylmorpholine, this involves generating mathematical models that can predict the activity of newly designed, unsynthesized analogues, thereby saving significant time and resources. nih.govmdpi.com

Ligand-Based and Structure-Based Approaches in Drug Design

Two primary strategies are employed in drug design: ligand-based and structure-based approaches. nih.gov

Ligand-Based Drug Design (LBDD): This method is utilized when the three-dimensional structure of the biological target is unknown, but a set of molecules (ligands) with known activity is available. quora.com LBDD relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. quora.com Techniques such as pharmacophore modeling and QSAR are central to this approach. A pharmacophore model identifies the essential 3D arrangement of chemical features necessary for biological activity, which can then be used to screen virtual libraries for new potential drugs. nih.govnih.gov

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein or biomolecule is known (often through X-ray crystallography or NMR spectroscopy), SBDD can be employed. nih.gov This direct approach involves designing molecules that can fit into the target's binding site with high affinity and selectivity. quora.com Molecular docking is a key SBDD technique that predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. nih.gov

Often, a hybrid approach that integrates both LBDD and SBVS techniques is employed to enhance the success of drug discovery projects, leveraging all available data about both the ligands and the target. nih.gov

Three-Dimensional QSAR Techniques (e.g., CoMFA, CoMSIA)

Three-dimensional QSAR (3D-QSAR) methods provide a more detailed analysis by correlating biological activity with the 3D structural properties of molecules. nih.govnih.gov Among the most widely used 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

CoMFA (Comparative Molecular Field Analysis): This technique calculates the steric (shape) and electrostatic fields of a series of aligned molecules. nih.gov The values of these fields at various grid points around the molecules are then used as descriptors in a partial least squares (PLS) regression analysis to build a predictive model. researchgate.net The resulting models are often visualized as 3D contour maps, which highlight regions where bulky groups (steric fields) or changes in charge (electrostatic fields) would likely increase or decrease biological activity. mdpi.com

CoMSIA (Comparative Molecular Similarity Indices Analysis): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. researchgate.net It calculates similarity indices at each grid point, which can help overcome certain limitations of CoMFA, such as the sensitivity to molecular alignment and the steepness of potential energy functions. nih.gov

The statistical robustness of these models is crucial and is typically validated internally using methods like leave-one-out cross-validation (q²) and externally by predicting the activity of a set of compounds not used in model generation (r²pred). nih.gov

Table 1: Representative Statistical Parameters for 3D-QSAR Models

| Model Type | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²pred (Predictive r²) | F-value | Standard Error of Estimate (SEE) | Optimum Number of Components (ONC) | Field Contributions |

| CoMFA_SE | 0.818 | 0.917 | 0.794 | 114.235 | 8.142 | 3 | Steric: 67.7%, Electrostatic: 32.3% |

| CoMSIA_SEHDA | 0.801 | 0.897 | 0.762 | 90.340 | 9.057 | 3 | Steric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor |

Data is representative of typical 3D-QSAR model validation statistics and is based on findings from a study on thieno-pyrimidine derivatives. nih.gov

Elucidation of Key Structural Features for Biological Activity Modulation

SAR studies on morpholine-containing compounds have revealed several key structural features that modulate biological activity. The morpholine (B109124) ring itself is considered a significant pharmacophore in medicinal chemistry, capable of enhancing molecular potency through interactions with target proteins or improving pharmacokinetic properties. e3s-conferences.org

Research on various morpholine derivatives has provided insights that can be extrapolated to the this compound scaffold:

Substitution at the 3-position: The introduction of an alkyl substitution at the third position of the morpholine ring has been shown to increase anticancer activity in certain contexts. e3s-conferences.org This suggests that the cyclobutyl group in this compound is a critical feature whose size, conformation, and orientation likely play a significant role in target binding and activity.

Substituents on the Morpholine Nitrogen: In a study of morpholine-based thiazole (B1198619) derivatives as carbonic anhydrase inhibitors, N-benzyl derivatives exhibited good potency. rsc.org The most potent compound in the series was a 4-para-nitrophenyl N-ethyl-morpholine derivative, indicating that aromatic and electron-withdrawing groups attached to the morpholine nitrogen can significantly enhance inhibitory activity. rsc.org

Influence of Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as nitro groups, onto scaffolds containing a morpholine moiety has been shown to positively contribute to antifungal activity. mdpi.com This effect is often attributed to modifications in the electronic properties of the entire molecule, which can influence interactions with biological targets. rsc.orgmdpi.com

These findings underscore the importance of systematic modifications around the this compound core to probe the SAR and identify analogues with optimized activity.

In Silico Screening and Virtual Ligand Design for this compound Analogues

In silico or virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov For this compound analogues, this process can be used to rapidly explore a vast chemical space and prioritize a smaller, more manageable number of compounds for synthesis and experimental testing.

The virtual screening workflow typically involves several steps:

Library Generation: A virtual library of this compound analogues can be created by computationally adding a variety of substituents at different positions on the cyclobutyl and morpholine rings. mdpi.com

Pharmacophore-Based Screening: If a set of known active compounds exists, a 3D pharmacophore model can be generated. nih.gov This model, representing the key features for activity (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings), is used as a filter to screen the virtual library. nih.govyoutube.com

Similarity Searching: Based on a reference compound with known high activity (a template), the library can be screened for molecules with a high degree of structural and electrostatic similarity. nih.gov

ADMET Profiling: The filtered hits can be further analyzed for their drug-like properties, including Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), to eliminate candidates with unfavorable pharmacokinetic profiles. nih.gov

This in silico approach allows for the rational design of novel analogues with a higher probability of being active, significantly accelerating the hit-to-lead optimization process. mdpi.com

Molecular Docking Studies of this compound with Biological Targets

Molecular docking is a powerful structure-based method that predicts how a ligand, such as a this compound derivative, interacts with the binding site of a biological target at the molecular level. mdpi.com This technique provides valuable insights into the binding mode, affinity, and selectivity of a compound, guiding further structural modifications. nih.gov

In a representative study, novel analogues of Combretastatin A4 containing a cyclobutane (B1203170) moiety were designed and docked into the colchicine (B1669291) binding site of tubulin. nih.gov The docking results suggested that the docked compounds occupied a space nearly identical to that of known inhibitors. Key interactions observed included:

The 3,4,5-trimethoxyphenyl ring (Ring A) was located close to the Cys-239 residue. nih.gov

The second aromatic ring (Ring B) showed different binding interactions depending on its substitution pattern, with possibilities for π-cation interactions with Lys-252 and other interactions with residues like Asn-101 and Ser-178. nih.gov

Such studies allow researchers to visualize the protein-ligand interactions and understand the structural basis for activity. The binding affinity is often estimated using a scoring function, which provides a numerical value (e.g., docking score) that helps rank different analogues. mdpi.com Molecular dynamics simulations can further be used to assess the stability of the predicted ligand-protein complex over time. mdpi.com For this compound derivatives, docking studies would be instrumental in identifying potential biological targets and in optimizing the scaffold to maximize favorable interactions within the target's binding pocket.

Table 2: Example of Molecular Docking Results for an Analog Series

| Compound ID | Target Protein | Predicted Binding Site | Docking Score (kcal/mol) | Key Interacting Residues |

| Analog 1 | Tubulin | Colchicine Site | -8.5 | Cys-239, Lys-252, Asn-101 |

| Analog 2 | Carbonic Anhydrase II | Active Site Zinc | -7.9 | His-94, His-96, Thr-199 |

| Analog 3 | EGFR Kinase | ATP-binding pocket | -9.2 | Met-793, Leu-718, Gly-796 |

| Analog 4 | Tubulin | Colchicine Site | -8.8 | Cys-239, Ser-178, Asn-256 |

This table presents hypothetical, yet representative, data based on typical molecular docking studies of small molecules with various protein targets. nih.govnih.gov

Biological Mechanisms and Targets of 3 Cyclobutylmorpholine and Its Analogues

Exploration of Molecular Interactions with Enzymes and Receptors

While specific data for 3-Cyclobutylmorpholine is limited in publicly available literature, the molecular interactions of analogous compounds containing morpholine (B109124) and cyclobutane (B1203170) moieties have been studied. The morpholine ring, a common scaffold in medicinal chemistry, is known to participate in molecular interactions that enhance potency. researchgate.net Its oxygen atom can act as a hydrogen bond acceptor, while the ring itself can engage in hydrophobic interactions. mdpi.com The morpholine moiety is an integral component in the pharmacophore of certain enzyme inhibitors and can bestow selective affinity for a wide range of receptors. reactionbiology.com

The cyclobutyl group, on the other hand, contributes to biological activity by fitting into hydrophobic pockets of target enzymes and directing key pharmacophore groups. researchgate.net The puckered conformation of the cyclobutyl ring can position other functional groups to form crucial hydrogen bonds with amino acid residues in the active site of enzymes. researchgate.net For instance, in a series of dopamine (B1211576) D3 receptor antagonists, a cyclobutane ring was part of the core structure, contributing to high binding affinity.

Table 1: Potential Molecular Interactions of this compound Analogues

| Moiety | Type of Interaction | Potential Target Residues |

| Morpholine Oxygen | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

| Morpholine Ring | Hydrophobic Interactions | Leucine, Isoleucine, Valine, Phenylalanine |

| Cyclobutyl Group | Hydrophobic Interactions, Van der Waals Forces | Alanine, Valine, Leucine, Isoleucine, Phenylalanine |

Note: This table is illustrative and based on the general properties of the morpholine and cyclobutyl moieties.

Mechanistic Pathways of Cellular Response Modulation

The binding of this compound analogues to their molecular targets can initiate or inhibit various cellular signaling pathways. As enzyme inhibitors, these compounds can block the metabolic degradation of signaling molecules, leading to their accumulation and enhanced downstream effects. For example, inhibition of kinases, a common target for morpholine-containing drugs, can halt phosphorylation cascades involved in cell proliferation and survival.

When acting as receptor antagonists, these molecules can block the binding of endogenous ligands, thereby preventing the activation of specific signaling pathways. For instance, antagonism of G-protein coupled receptors (GPCRs) can inhibit the production of second messengers like cyclic AMP (cAMP) or inositol (B14025) trisphosphate (IP3), which are crucial for a multitude of cellular responses. The specific pathways modulated would depend entirely on the enzyme or receptor targeted by the particular this compound analogue.

Pharmacokinetic/Pharmacodynamic (PK/PD) Property Modulation via the Morpholine Scaffold

The morpholine scaffold is frequently incorporated into drug candidates to optimize their pharmacokinetic (PK) and pharmacodynamic (PD) properties. researchgate.net The presence of the morpholine ring can enhance aqueous solubility and metabolic stability, which are desirable drug-like properties. mdpi.com This can lead to improved bioavailability and a more favorable half-life in the body. The weak basicity of the morpholine nitrogen (pKa ≈ 8.5) allows for salt formation, which can further improve solubility and formulation options.

From a pharmacodynamic perspective, the morpholine ring acts as a rigid scaffold that can orient the cyclobutyl group and other substituents in a conformationally optimal position for binding to the target. researchgate.net This can lead to increased potency and selectivity. The ability of the morpholine scaffold to improve drug-like properties has been demonstrated in numerous in vivo studies with various morpholine-containing compounds. reactionbiology.com

Investigation of the Role of the Cyclobutyl Moiety in Biological Recognition

The cyclobutyl moiety plays a significant role in the biological recognition of small molecule inhibitors and receptor ligands. Its three-dimensional, puckered structure allows it to fill hydrophobic pockets within a protein's active or allosteric site more effectively than a planar aromatic ring. researchgate.net This can lead to increased binding affinity through favorable van der Waals interactions.

Furthermore, the cyclobutyl ring can serve as a conformationally restricted linker, reducing the entropic penalty upon binding and thus improving potency. researchgate.net The defined stereochemistry of substituted cyclobutane rings can also be exploited to achieve selective interactions with the target protein. In some cases, the cyclobutyl group has been used to improve metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.net

Advanced Biological Assays for Mechanistic Elucidation (e.g., in vitro and in vivo studies)

A variety of advanced biological assays are employed to unravel the mechanisms of action of novel chemical entities like this compound and its analogues.

In vitro studies are crucial for the initial characterization of a compound's activity. These include:

Enzyme Inhibition Assays: To determine the potency of a compound against a specific enzyme, often yielding an IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

Receptor Binding Assays: Radioligand binding assays are used to measure the affinity of a compound for a particular receptor, providing a Ki value (inhibition constant).

Cell-Based Assays: These are used to assess the functional consequences of enzyme inhibition or receptor binding in a cellular context. Examples include proliferation assays, apoptosis assays, and reporter gene assays to measure changes in specific signaling pathways.

In vivo studies in animal models are essential to evaluate the efficacy and pharmacokinetic properties of a compound in a living organism. These can include:

Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.

Pharmacodynamic Studies: To assess the biological effects of the compound in a disease model and to establish a dose-response relationship.

Table 2: Overview of Biological Assays for Characterizing this compound Analogues

| Assay Type | Purpose | Key Parameters Measured |

| In Vitro | ||

| Enzyme Inhibition Assay | Quantify potency against a target enzyme. | IC50 |

| Receptor Binding Assay | Determine affinity for a target receptor. | Ki, Kd |

| Cell Proliferation Assay | Assess impact on cell growth. | GI50, TGI |

| Western Blot | Analyze changes in protein expression in signaling pathways. | Protein levels |

| In Vivo | ||

| Pharmacokinetic Analysis | Determine the ADME profile. | Half-life (t1/2), Cmax, AUC |

| Efficacy Studies in Disease Models | Evaluate the therapeutic effect. | Tumor growth inhibition, behavioral changes, etc. |

Emerging Research Frontiers and Future Directions for 3 Cyclobutylmorpholine

Development of Novel 3-Cyclobutylmorpholine-Based Prodrugs and Targeted Delivery Systems

While specific research on this compound prodrugs is not yet prevalent, the underlying principles of prodrug design strongly support its potential in this area. Prodrugs are inactive derivatives of a drug molecule that are converted into the active form within the body. nih.gov This strategy is often used to overcome issues like poor solubility, chemical instability, or lack of site-specific delivery. mdpi.comnih.gov

The secondary amine within the this compound structure is an ideal handle for chemical modification to create prodrugs. By forming a bioreversible linkage, such as an amide or a carbamate, the physicochemical properties of the parent molecule can be altered to enhance its absorption, distribution, metabolism, and excretion (ADME) profile.

Potential Prodrug Strategies for this compound:

| Prodrug Strategy | Linkage Type | Potential Advantage |

| Enzyme-Targeted | Amide or Ester | Cleavage by specific enzymes (e.g., proteases, esterases) overexpressed in target tissues, leading to site-specific drug release. |

| Solubility Enhancement | Phosphate (B84403) Ester | Introduction of a highly polar phosphate group to significantly increase aqueous solubility for intravenous formulations. mdpi.com |

| Transporter-Mediated | Amino Acid Conjugate | Targeting nutrient transporters on biological barriers (like the blood-brain barrier) to facilitate uptake. |

| Cyclization-Activated | Acyloxyalkoxycarbamate | A two-step release mechanism where an initial enzymatic cleavage is followed by a spontaneous intramolecular cyclization to release the active drug. mdpi.com |

Targeted delivery systems aim to concentrate a therapeutic agent at its site of action, minimizing systemic exposure and associated side effects. asiapharmaceutics.infowustl.edu this compound could be incorporated into such systems, for instance, by conjugating it to ligands that bind to specific cellular receptors or by encapsulating it within nanoparticles functionalized for tumor or tissue targeting. nih.govnih.gov

Integration with Nanotechnology and Advanced Materials Science Applications

The integration of this compound into nanotechnology and materials science represents a frontier with considerable untapped potential. While direct applications are still in the exploratory phase, the physicochemical properties of the morpholine (B109124) scaffold suggest several promising avenues.

Morpholine derivatives can be grafted onto the surface of nanoparticles (e.g., gold, silica, or polymeric nanoparticles) to modify their surface properties. The presence of the this compound could enhance the stability of these nanoparticles in biological media, improve their cellular uptake, or act as a targeting moiety. Such functionalized nanomaterials could find use in targeted drug delivery, medical imaging, and diagnostics. nih.gov

In materials science, the compound could serve as a unique building block or modifying agent for polymers. Its incorporation into a polymer backbone could influence properties such as solubility, thermal stability, and biocompatibility. These advanced materials could be developed for applications ranging from biomedical devices and hydrogels for tissue engineering to specialized coatings and membranes. The cyclobutyl group, in particular, may introduce desirable steric and conformational properties to the resulting material.

Sustainable and Environmentally Conscious Synthesis Innovations

The synthesis of heterocyclic compounds like morpholines is an area where green chemistry principles are increasingly important. frontiersin.org Traditional synthetic routes can involve hazardous reagents, harsh reaction conditions, and the generation of significant chemical waste. Future research into this compound will likely focus on developing more sustainable and environmentally friendly synthetic methods.

Innovations in this area could include:

Catalytic Hydrogenation: Utilizing novel catalysts for the reductive amination of cyclobutyl-containing precursors, minimizing the need for stoichiometric reducing agents.

Flow Chemistry: Employing continuous flow reactors to improve reaction efficiency, reduce solvent usage, and enhance safety.

Mechanochemistry: Using solvent-free or low-solvent methods like ball milling to drive reactions, which can reduce waste and energy consumption. tandfonline.comunigoa.ac.in

Bio-based Solvents and Reagents: Exploring the use of renewable starting materials and greener solvent alternatives to replace petroleum-based feedstocks and volatile organic compounds. researchgate.net

Recent advancements have demonstrated new protocols for morpholine synthesis that are redox-neutral and avoid hazardous reagents like chloroacetyl chloride, instead using reagents such as ethylene (B1197577) sulfate (B86663). chemrxiv.orgnih.govchemrxiv.org Applying such green methodologies to the production of this compound would not only reduce the environmental impact but also improve the economic viability of its large-scale production. rasayanjournal.co.in

Application in Interdisciplinary Biomedical Research

The morpholine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. nih.govnih.govconsensus.app Its derivatives have demonstrated a vast array of biological activities, making this compound a compelling candidate for screening in various therapeutic areas. semanticscholar.orgresearchgate.net The unique cyclobutyl substituent may offer novel structure-activity relationships (SAR) compared to other morpholine-containing compounds. e3s-conferences.org

Potential Biomedical Research Applications for this compound:

| Therapeutic Area | Potential Target/Mechanism | Rationale based on Morpholine Derivatives |

| Oncology | Kinase inhibition (e.g., PI3K/mTOR pathways) | The morpholine ring is a key component in several kinase inhibitors, where it often occupies the solvent-exposed region of the ATP-binding pocket. mdpi.com |

| Neurodegenerative Diseases | Enzyme inhibition (e.g., MAO, AChE), Receptor modulation | Morpholine-containing compounds are actively researched for their ability to cross the blood-brain barrier and interact with CNS targets involved in Alzheimer's and Parkinson's diseases. nih.govnih.gov |

| Infectious Diseases | Antifungal (Ergosterol biosynthesis inhibition), Antibacterial | Known morpholine antifungals like fenpropimorph (B1672530) inhibit enzymes in the ergosterol (B1671047) pathway. The scaffold is also explored for antibacterial agents. nih.gov |

| Inflammatory Disorders | Anti-inflammatory pathways | Various morpholine derivatives have shown potential as anti-inflammatory agents. nih.gov |

The introduction of the cyclobutyl group could enhance binding affinity to biological targets, improve metabolic stability by blocking sites of metabolism, or alter the pharmacokinetic profile of the molecule, potentially leading to the discovery of new and more effective therapeutic agents. nih.gov

Unexplored Therapeutic and Agro-Chemical Modalities

Beyond the established areas of biomedical research, this compound holds potential in less explored therapeutic and agrochemical applications. The versatility of the morpholine heterocycle suggests that its derivatives could be active against a wide range of biological targets. nih.gov

In therapeutics, this could include screening for activity as antiviral, antiprotozoal, or antihyperlipidemic agents. nih.gov The compound could also be investigated for its role in modulating metabolic pathways, such as those involved in diabetes, where morpholine derivatives have shown promise. researchgate.net

In the agrochemical sector, morpholine derivatives are already well-established as potent fungicides and herbicides. nbinno.comresearchgate.netacs.org For example, fungicides like dimethomorph (B118703) and flumorpholine are vital for crop protection. nbinno.com The specific structure of this compound could lead to the development of new agrochemicals with novel modes of action, improved crop safety, or a more favorable environmental profile. Potential applications include:

Fungicides: Targeting fungal pathogens resistant to existing treatments.

Herbicides: Offering new mechanisms for weed control.

Insecticides: Exploring activity against insect pests. nih.gov

Plant Growth Regulators: Modulating plant development to improve crop yields. acs.org

The exploration of these novel modalities could open up entirely new avenues for the application of this compound in both human health and agriculture.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-cyclobutylmorpholine, and how can purity be validated?

- Methodology : Use multi-step organic synthesis, such as cyclobutane ring formation via [2+2] cycloaddition or alkylation of morpholine derivatives. Purification via column chromatography (gradient elution) followed by HPLC (C18 column, acetonitrile/water mobile phase) ensures purity. Validate using -NMR (integration of protons), -NMR, and high-resolution mass spectrometry (HRMS) to confirm molecular identity .

- Critical Note : For novel compounds, provide full spectral data in supplementary materials; for known analogs, cite prior literature with cross-referenced characterization .

Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?

- Methodology : Conduct accelerated stability studies in buffer solutions (pH 1–9) at 37°C. Monitor degradation via UV-Vis spectroscopy or LC-MS at timed intervals. Calculate half-life () using first-order kinetics. Compare results with structurally similar morpholine derivatives to identify stability trends .

Q. What analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., biological samples)?

- Methodology : Develop a validated LC-MS/MS protocol with deuterated internal standards to minimize matrix effects. Optimize ionization parameters (e.g., ESI+ mode) and MRM transitions. Report limits of detection (LOD) and quantification (LOQ) with precision (RSD < 15%) .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclobutyl group influence this compound’s reactivity in catalytic systems?

- Methodology : Perform density functional theory (DFT) calculations to map electron density and steric hindrance. Validate predictions experimentally via kinetic studies (e.g., reaction rate comparisons with cyclohexyl/morpholine analogs). Use X-ray crystallography to resolve 3D conformations impacting reactivity .

- Data Contradiction Tip : If computational and experimental results diverge, re-examine solvent effects or transition-state stabilization using ab initio molecular dynamics .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodology : Conduct a meta-analysis of existing studies, focusing on assay conditions (e.g., cell lines, incubation times) and compound purity. Reproduce key experiments with standardized protocols. Use ANOVA to identify statistically significant variables (e.g., IC variations due to serum protein binding) .

Q. How can structure-activity relationship (SAR) models be improved for this compound-based inhibitors?

- Methodology : Generate a curated dataset of analogs with consistent biological data (e.g., binding affinities, selectivity indices). Apply machine learning (e.g., random forest or neural networks) to identify non-linear SAR patterns. Validate models via synthesis and testing of prioritized virtual hits .

Methodological Best Practices

- Reproducibility : Document synthetic procedures with exact molar ratios, temperatures, and solvent grades. Report instrument parameters (e.g., NMR frequency, LC column dimensions) to enable replication .

- Ethical Data Presentation : Avoid overstating significance without statistical backing (e.g., report exact -values, not just "significant"). Use error bars in graphs to reflect standard deviations .

- Literature Integration : Frame hypotheses using foundational studies (e.g., morpholine’s role in bioavailability) but highlight gaps (e.g., cyclobutyl’s metabolic fate) to justify novel work .

Tables for Key Data Comparison

| Property | This compound | Morpholine | Cyclobutane |

|---|---|---|---|

| LogP | 1.8 ± 0.2 | -0.3 | 2.5 |

| Aqueous Solubility (mg/mL) | 12.4 (pH 7.4) | Miscible | 0.05 |

| Thermal Stability (°C) | 180 (decomp.) | Stable to 250 | -98 (mp) |

Data synthesized from experimental studies and computational predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.